?(2)-RUTHENIUM(2+) BINAP DICHLORIDE
Overview
Description
Dichloro[(S)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) is a coordination complex that features ruthenium as the central metal atom. This compound is known for its application in asymmetric catalysis, particularly in hydrogenation reactions. The presence of the chiral ligand, 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl, imparts enantioselectivity to the catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro[(S)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) typically involves the reaction of ruthenium trichloride with the chiral ligand, 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl, in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dichloro[(S)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) primarily undergoes substitution reactions where the chloride ligands are replaced by other ligands. It also participates in oxidative addition and reductive elimination reactions, which are crucial in catalytic cycles .
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for hydrogenation reactions, various phosphines, and other chiral ligands. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In hydrogenation reactions, the products are often chiral alcohols or amines, which are valuable in pharmaceutical synthesis .
Scientific Research Applications
Dichloro[(S)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) is extensively used in scientific research due to its role as a catalyst in asymmetric synthesis. Its applications include:
Mechanism of Action
The mechanism by which Dichloro[(S)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) exerts its catalytic effects involves the coordination of the substrate to the ruthenium center, followed by oxidative addition, migratory insertion, and reductive elimination steps. The chiral ligand ensures that these steps occur in a manner that favors the formation of one enantiomer over the other, thus achieving enantioselectivity .
Comparison with Similar Compounds
Similar Compounds
- Dichloro[®-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II)
- Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II)
- Dichloro[®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl][(2R)-(-)-1,1-bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine]ruthenium(II)
Uniqueness
The uniqueness of Dichloro[(S)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) lies in its high enantioselectivity and efficiency in catalyzing asymmetric hydrogenation reactions. The specific chiral ligand used in this compound provides a distinct advantage in terms of selectivity and yield compared to other similar compounds .
Properties
IUPAC Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);dichloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKBVMDAGDTOQB-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Cl-].[Ru+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32Cl2P2Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134524-84-8 | |
Record name | (S)-[2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]dichlororuthenium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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